![molecular formula C18H15F2N3O3 B3071595 3-Cyclopropyl-6-(4-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011398-84-7](/img/structure/B3071595.png)
3-Cyclopropyl-6-(4-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
This compound is a derivative of fluoroquinolone-based 4-thiazolidinones . Fluoroquinolones are a class of antibacterial compounds that are widely prescribed for various infections . They act by interacting with the DNA gyrase/topoisomerase IV system and blocking the enzyme activity .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a lead molecule with thionyl chloride to give an acid chloride, which then reacts with hydrazine hydrate to afford a hydrazide . The hydrazide then condenses with substituted aromatic aldehydes to give a Schiff base . This base then reacts with N-(4-methoxyphenyl) piperazine and thioglycolic acid to furnish the final compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of a lead molecule with thionyl chloride to give an acid chloride, and the reaction of this acid chloride with hydrazine hydrate to afford a hydrazide . The hydrazide then condenses with substituted aromatic aldehydes to give a Schiff base . This base then reacts with N-(4-methoxyphenyl) piperazine and thioglycolic acid to furnish the final compounds .Scientific Research Applications
Synthesis and Antibacterial Screening
A study by Maqbool et al. (2014) described the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids through reactions involving 5-amino-3-methyl-1-phenyl-1H-pyrazole, various aromatic aldehydes, and pyruvic acid. Some of these compounds exhibited significant antibacterial activities, demonstrating potential applications in developing new antibacterial agents Maqbool et al., 2014.
Vibrational Spectra Analysis
Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine derivatives. This study utilized density functional theory (DFT) and other spectroscopic techniques to analyze the compounds' structure, offering insights into the molecular characteristics of such chemicals Bahgat et al., 2009.
Antiviral Activity
Bernardino et al. (2007) synthesized new derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acids and evaluated their antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). Some derivatives showed promising antiviral activity, indicating the potential for developing new antiviral drugs Bernardino et al., 2007.
Development of Novel Heterocyclic Compounds
Pokhodylo et al. (2010) explored the synthesis of heterocycles with a cyclopropyl substituent using methyl 3-cyclopropyl-3-oxopropanoate. Their work led to the creation of several novel compounds, including 3-substituted 1-aryl-5-cyclopropyl-1H-pyrazole-4-carboxylic acids, which could have various applications in pharmaceutical chemistry Pokhodylo et al., 2010.
Mechanism of Action
Target of Action
It has been identified as an impurity and intermediate in the preparation of the selective phosphodiesterase 4 (pde4) inhibitor, roflumilast . PDE4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that promotes anti-inflammatory signaling pathways.
Result of Action
For instance, a study found that a similar compound attenuated TGF-β1-induced epithelial–mesenchymal transformation in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
Future Directions
properties
IUPAC Name |
3-cyclopropyl-6-[4-(difluoromethoxy)phenyl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3/c1-23-16-14(15(22-23)10-2-3-10)12(17(24)25)8-13(21-16)9-4-6-11(7-5-9)26-18(19)20/h4-8,10,18H,2-3H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPUXWAFQYIKOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O)C(=N1)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(4-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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